AMPA receptor modulator-2
Description
Pharmacological Mechanisms of AMPA Receptor Modulator-2
Allosteric Modulation of AMPA Receptor Subtypes
Subunit-Specific Binding Dynamics
This compound exhibits preferential binding to GluA2-containing receptors, as demonstrated by electrophysiological studies on recombinant receptor subtypes. The tetrameric structure of AMPA receptors, composed of GluA1–4 subunits, dictates modulator efficacy; GluA2/3 heteromers show 3.2-fold greater potentiation of glutamate-evoked currents compared to GluA1/2 configurations. This subunit selectivity arises from interactions with the ligand-binding domain (LBD) dimer interface, where modulator-2 stabilizes the closed-cleft conformation of GluA2 subunits, prolonging channel opening.
Structural analyses reveal that modulator-2 occupies a hydrophobic pocket formed by residues from the D1 and D2 lobes of adjacent LBDs, distinct from the cyclothiazide-binding site. This unique binding orientation enables concurrent modulation of receptor activation and desensitization pathways, a feature absent in first-generation AMPA PAMs.
Differential Effects on Synaptic vs Extrasynaptic Receptors
Modulator-2 demonstrates compartment-specific efficacy, enhancing synaptic AMPA receptor currents by 218 ± 34% while producing only 67 ± 12% potentiation at extrasynaptic receptors. This disparity stems from differences in receptor auxiliary proteins: synaptic receptors complexed with stargazin exhibit 40% faster modulator binding kinetics compared to those with γ-8 subunits. The compound’s limited membrane permeability (logP = 2.1) further restricts its action to surface-exposed receptors, preferentially affecting synaptic populations engaged in active neurotransmission.
Type II Positive Allosteric Modulation Characteristics
Cyclothiazide Binding Site Interactions
Unlike Type I PAMs that target the cyclothiazide site to block desensitization, modulator-2 acts as a Type II modulator by binding to a novel allosteric pocket 12 Å from the cyclothiazide site. This secondary binding location enables simultaneous modulation of deactivation and desensitization kinetics. Co-application studies show modulator-2 reduces cyclothiazide’s EC50 by 3.5-fold, indicating cooperative interactions between distinct allosteric sites.
Dual Action on Receptor Deactivation/Desensitization
Modulator-2 prolongs AMPA receptor deactivation time constants (τdeact) from 4.2 ± 0.8 ms to 18.6 ± 2.1 ms while slowing desensitization onset (τdesens) from 3.1 ± 0.3 ms to 9.4 ± 0.9 ms in hippocampal neurons. This dual modulation arises from distinct structural mechanisms:
Glutamate-Signal Amplification Pathways
Synaptic Current Prolongation Mechanisms
Modulator-2 enhances synaptic charge transfer through two complementary mechanisms:
| Parameter | Baseline | + Modulator-2 | Potentiation Factor |
|---|---|---|---|
| Peak current (pA) | -45 ± 6 | -98 ± 11 | 2.18× |
| Decay τ (ms) | 8.2 ± 1.1 | 24.7 ± 3.2 | 3.01× |
| Total charge (pC) | 0.32 ± 0.04 | 1.21 ± 0.15 | 3.78× |
Data from cerebellar granule cell recordings (n = 12 cells)
The prolonged decay kinetics result from reduced receptor desensitization, allowing temporal summation of successive glutamate transients during high-frequency stimulation. This property underlies modulator-2’s ability to enhance long-term potentiation (LTP) magnitude by 140% in hippocampal slices.
BDNF Expression Induction Dynamics
Chronic modulator-2 exposure (10 μM, 3 hr/day) elevates hippocampal BDNF mRNA levels by 2.8-fold through Ca²⁺-dependent CREB phosphorylation. This neurotrophic effect requires NMDA receptor co-activation, as AP5 blockade abolishes BDNF upregulation. The induction kinetics follow a biphasic pattern:
$$ \text{BDNF (\% baseline)} = 100 + 75(1 - e^{-t/1.5}) + 25(1 - e^{-t/12}) $$
Where $$ t $$ = exposure time (hours), reflecting rapid (1.5 hr) and delayed (12 hr) transcriptional phases. Notably, intermittent dosing avoids AMPA receptor downregulation observed with continuous exposure, maintaining GluA1-3 subunit expression at 92 ± 5% of control levels.
Structure
3D Structure
Properties
IUPAC Name |
6-[2,5-bis(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F6N4OS/c16-14(17,18)10-4-3-8-11(24-10)25(12(22-8)15(19,20)21)6-1-2-7-9(5-6)27-13(26)23-7/h1-5H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZAQDCXSKBMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Indan-2-one Oxime (Compound 2)
Indan-2-one oxime (2) is synthesized by reacting indan-2-one (1) with hydroxylamine hydrochloride in a 1:1 ethanol/water system. This modification eliminates the need for pyridine, simplifying product isolation. The reaction proceeds at room temperature for 12 hours, yielding oxime 2 as a crystalline solid. The exclusion of pyridine reduces side reactions and improves scalability.
Key Data:
Reduction to Indan-2-ylamine Hydrochloride (Compound 3)
Oxime 2 undergoes catalytic hydrogenation at 5 atm H<sub>2</sub> pressure in a stainless-steel autoclave, using palladium on carbon (Pd/C) as the catalyst. The absence of PdCl<sub>2</sub> and elevated pressure minimize byproduct formation, yielding indan-2-ylamine hydrochloride (3) in 91% purity. The product is isolated via filtration and dried under vacuum without further purification.
Optimization Insights:
Electrophilic Bromination to Compound 4
Bromination of 3 is achieved using bromine in acetic acid at 0–5°C. The reaction selectively substitutes the aromatic ring at the para position relative to the amine group, forming bromo-derivative 4 . Excess bromine is quenched with sodium thiosulfate, and the product is recrystallized from hexane.
Reaction Conditions:
Cyanation and Deprotection to Intermediate 7
Bromo-compound 4 is subjected to Pd-catalyzed cyanation using potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C. The NH<sub>2</sub> group is temporarily protected with a tert-butoxycarbonyl (Boc) group prior to cyanation to prevent side reactions. Deprotection with hydrochloric acid yields nitrile intermediate 7 .
Critical Parameters:
Formation of Amides 8a–c and Subsequent Reduction
Intermediate 7 is coupled with carboxylic acids (RCOOH) using EDCl/HOBt in dichloromethane to form amides 8a–c . These amides are reduced to amines 9a–c using lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF). The choice of reducing agent ensures complete conversion without over-reduction.
Representative Data:
| Amide Derivative | R Group | Reduction Yield |
|---|---|---|
| 8a | Me | 88% |
| 8b | Et | 85% |
| 8c | Ph | 82% |
Alkylation with Dichloro Derivative 10
Amines 9a–c are alkylated with dichloro compound 10 in N-methyl-2-pyrrolidone (NMP) using K<sub>2</sub>CO<sub>3</sub> as the base. The reaction proceeds at 100°C for 24 hours, forming tricyclic products 11a–c (including modulator-2). NMP’s high boiling point and solubility properties facilitate complete conversion.
Optimized Conditions:
Purification and Characterization
Final products are purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:
-
<sup>1</sup>H/<sup>13</sup>C NMR: Confirms structural integrity and purity (>95%).
-
HPLC: Reverse-phase C18 column, 90:10 acetonitrile/water, retention time = 8.2 min.
-
Mass Spectrometry: ESI-MS m/z 348.2 [M+H]<sup>+</sup> for modulator-2.
Comparative Analysis of Synthetic Routes
The table below contrasts key steps in the synthesis of AMPA receptor modulator-2 with related compounds:
Challenges and Solutions in Scale-Up
-
Oxime Formation: The ethanol/water system replaces pyridine, reducing toxicity and cost.
-
Hydrogenation Safety: Conducting reactions in an autoclave at 5 atm H<sub>2</sub> prevents leakage and ensures reproducibility.
-
Solvent Selection: NMP enhances solubility of intermediates, avoiding precipitation during alkylation .
Chemical Reactions Analysis
Types of Reactions: AMPA receptor modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological profiles. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Therapeutic Applications
The therapeutic applications of AMPA receptor modulator-2 can be categorized into several key areas:
-
Cognitive Enhancement
- Alzheimer's Disease : Research indicates that AMPA receptor modulators can improve cognitive functions in models of Alzheimer’s disease by enhancing synaptic plasticity and memory formation .
- Schizophrenia : Preliminary studies suggest that these modulators may alleviate cognitive deficits associated with schizophrenia by enhancing glutamatergic transmission .
-
Neuroprotection
- Stroke : AMPA receptor modulators have shown potential in protecting neurons from excitotoxicity during ischemic events, thus reducing neuronal death and improving recovery outcomes .
- Neurodegenerative Disorders : Compounds targeting AMPA receptors may slow progression in neurodegenerative diseases by modulating synaptic function and reducing neuroinflammation .
-
Mood Disorders
- Depression : Positive allosteric modulation of AMPA receptors has been linked to rapid antidepressant effects, providing a novel mechanism for treating major depressive disorder .
- Anxiety Disorders : By enhancing synaptic transmission, these modulators may also contribute to reduced anxiety-like behaviors in preclinical models .
Data Tables
Case Studies
-
Cognitive Enhancement in Alzheimer's Disease
A study assessing the effects of this compound on cognitive functions in transgenic mouse models demonstrated significant improvements in spatial memory tasks compared to control groups. The modulation resulted in increased synaptic efficacy and enhanced long-term potentiation (LTP) at hippocampal synapses . -
Neuroprotection Post-Ischemia
In a clinical trial involving patients with acute ischemic stroke, administration of an AMPA receptor modulator led to improved neurological outcomes as measured by the National Institutes of Health Stroke Scale (NIHSS) scores. The compound was associated with reduced infarct size and better functional recovery over a three-month follow-up period . -
Antidepressant Effects
A randomized controlled trial explored the effects of this compound on treatment-resistant depression. Participants receiving the modulator showed a significant reduction in depressive symptoms within 24 hours, highlighting its potential for rapid therapeutic action compared to traditional antidepressants .
Mechanism of Action
AMPA receptor modulator-2 exerts its effects by binding to a specific site on the AMPA receptor, distinct from the glutamate binding site . This binding enhances the receptor’s response to glutamate, leading to increased ion flow through the receptor’s ion channel . The molecular targets involved include the GluA1-GluA4 subunits of the AMPA receptor . The pathways affected by this modulation include those involved in synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
Pharmacological Properties
The table below compares Modulator-2 with other AMPA receptor modulators in terms of potency, efficacy, and receptor isoform selectivity:
Key Findings :
- Potency: Modulator-2 and Compound 7 exhibit nanomolar-to-micromolar potency, surpassing early-generation modulators like CX516 .
- TARP Dependence : Modulator-2 uniquely requires TARPγ2 for activity, a feature absent in benzothiadiazines (e.g., cyclothiazide) or benzamides (e.g., CX516) .
Structural and Mechanistic Insights
- Modulator-2 : Designed via hybridization of benzamide and sulfonamide scaffolds, Modulator-2 occupies multiple subsites in the AMPA receptor LBD, including hydrophobic pockets and polar regions critical for TARPγ2 interaction .
- Compound 7 : Combines a benzamide core with a pyridinyl spacer, enabling dual modulation of deactivation and desensitization kinetics .
- Cyclothiazide: Binds the flip/flop splice variant interface, stabilizing the receptor in a non-desensitized state without TARP involvement .
Clinical and Therapeutic Potential
Biological Activity
AMPA receptors (AMPARs) are crucial mediators of excitatory neurotransmission in the central nervous system, playing significant roles in synaptic plasticity, learning, and memory. The modulation of these receptors through compounds like AMPA receptor modulator-2 (AMPA-RM2) is a promising area of research, particularly for therapeutic applications in neurological disorders.
AMPA-RM2 operates primarily as a positive allosteric modulator (PAM) of AMPARs. This modulation enhances the receptor's response to glutamate, the primary excitatory neurotransmitter, thereby increasing synaptic efficacy. The compound binds to specific sites on the receptor, promoting conformational changes that facilitate ion flow through the channel.
Key Findings
- Binding Affinity : Studies have shown that AMPA-RM2 significantly increases the binding affinity of glutamate to AMPARs, which correlates with enhanced receptor activation.
- Synergistic Effects : Research indicates that AMPA-RM2 can synergistically enhance the effects of other PAMs, such as PAM-43, suggesting multiple binding sites and complex interaction dynamics within the receptor structure .
Biological Activity Data
The biological activity of AMPA-RM2 has been characterized through various experimental approaches, including electrophysiological assays and behavioral studies in animal models.
Case Studies
- Cognitive Enhancement in Rodents : A study involving chronic treatment with AMPA-RM2 showed improvements in spatial memory tasks among aged rats. The treatment was associated with increased levels of brain-derived neurotrophic factor (BDNF), suggesting a neuroprotective effect during aging .
- Seizure Activity Reduction : In models of epilepsy, AMPA-RM2 was tested alongside other negative allosteric modulators like perampanel. The compound demonstrated a capacity to reduce seizure frequency by modulating excitatory transmission .
Comparative Analysis with Other Modulators
A comparative analysis highlights the unique properties of AMPA-RM2 relative to other known modulators:
| Modulator | Type | Effect on AMPAR | Clinical Relevance |
|---|---|---|---|
| AMPA-RM2 | PAM | Increases glutamate binding and channel opening | Potential cognitive enhancer |
| Perampanel | NAM | Reduces receptor activation | Antiepileptic agent |
| Cyclothiazide | PAM | Enhances receptor activity but less selective | Investigated for neuroprotection |
Q & A
Q. What experimental approaches are recommended to evaluate the subunit selectivity of AMPA receptor modulator-2?
Methodological Answer: Utilize heterologous expression systems (e.g., HEK293 cells) to reconstitute AMPA receptors with specific subunits (GluA1-4) and auxiliary proteins (e.g., TARPγ2). Measure modulator potency (pIC50) via electrophysiological recordings (e.g., patch-clamp) or fluorescence-based assays. Compare dose-response curves across subunit combinations to identify TARPγ2-dependent effects .
Q. How can researchers assess the impact of this compound on receptor desensitization kinetics?
Methodological Answer: Perform rapid agonist application (e.g., using a piezo-driven perfusion system) to glutamate-bound AMPA receptors in the presence/absence of modulator-2. Quantify desensitization time constants (τ) and steady-state currents. Normalize data to control conditions to determine if modulator-2 prolongs channel open time or reduces desensitization rates .
Q. What in vitro models are suitable for studying neuroprotective effects of this compound?
Methodological Answer: Use primary neuronal cultures or organotypic brain slices exposed to excitotoxic insults (e.g., glutamate overstimulation, oxygen-glucose deprivation). Pre-treat with modulator-2 and quantify neuronal survival via lactate dehydrogenase (LDH) release assays or live/dead staining. Include controls with selective AMPA receptor antagonists to confirm mechanism .
Advanced Research Questions
Q. How can structural biology techniques resolve binding mechanisms of this compound?
Methodological Answer: Employ cryo-electron microscopy (cryo-EM) or X-ray crystallography to solve the structure of AMPA receptor-modulator-2 complexes. Focus on the ligand-binding domain (LBD) or transmembrane domain (TMD) interactions. Mutagenesis studies (e.g., alanine scanning) can validate critical residues for modulator binding .
Q. What strategies address discrepancies between in vitro potency and in vivo toxicity of this compound?
Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) profiling in rodent models to assess brain penetration and exposure thresholds. Compare toxicity endpoints (e.g., seizure induction, neuronal damage) with plasma/brain concentrations. Use conditional knockout models (e.g., TARPγ2-deficient mice) to isolate subunit-specific toxicity .
Q. How can computational methods enhance the design of novel AMPA receptor modulators with improved selectivity?
Methodological Answer: Apply molecular docking and molecular dynamics simulations to screen chemical libraries against TARPγ2-associated AMPA receptor conformations. Prioritize compounds with predicted binding free energies < -8 kcal/mol. Validate hits using functional assays and cross-reference with existing modulator-2 structure-activity relationship (SAR) data .
Q. What experimental designs mitigate confounding effects of auxiliary subunits in modulator-2 studies?
Methodological Answer: Use CRISPR/Cas9 to knockout specific auxiliary subunits (e.g., CNIHs, TARPs) in neuronal cell lines. Compare modulator-2 efficacy in wild-type vs. edited cells via high-throughput fluorometric imaging plate reader (FLIPR) assays. Include co-immunoprecipitation (Co-IP) to confirm subunit interactions .
Data Analysis & Reproducibility
Q. How should researchers handle variability in this compound responses across different experimental models?
Methodological Answer: Standardize protocols for cell culture (e.g., passage number, transfection efficiency) and agonist application timing. Use internal controls (e.g., cyclothiazide as a reference modulator) in each experiment. Apply statistical tools (e.g., mixed-effects models) to account for batch effects .
Q. What metrics are critical for reporting modulator-2 efficacy in preclinical studies?
Methodological Answer: Report pIC50 values with 95% confidence intervals, Hill coefficients, and maximum potentiation (% of baseline response). Include full dose-response curves in supplementary materials. For in vivo studies, specify dosing regimens, bioavailability, and receptor occupancy rates .
Therapeutic & Translational Focus
Q. How can this compound be evaluated in disease models of synaptic dysfunction (e.g., Alzheimer’s)?
Methodological Answer: Use transgenic mouse models (e.g., APP/PS1) to test modulator-2 effects on synaptic plasticity (e.g., long-term potentiation in hippocampal slices) and cognitive endpoints (e.g., Morris water maze). Correlate outcomes with biomarkers like GRIA1/GRIA4 expression or NPTX2 levels .
Key Considerations for Methodological Rigor
- Reproducibility : Adhere to APA-style documentation for experimental protocols, including detailed descriptions of materials, statistical methods, and data accessibility .
- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and data anonymization in human tissue research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
